![molecular formula C14H14FNO2S B261359 3-fluoro-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B261359.png)
3-fluoro-N-(2-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has been widely studied for its potential use in medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique structure and mechanism of action.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-(2-phenylethyl)benzenesulfonamide involves the inhibition of certain enzymes such as carbonic anhydrase. This inhibition results in the reduction of the production of bicarbonate ions, which are essential for the regulation of pH in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(2-phenylethyl)benzenesulfonamide include the reduction of bicarbonate ion production, which can lead to the regulation of pH in the body. This compound has also shown potential for the treatment of diseases such as glaucoma and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-fluoro-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its unique structure and mechanism of action, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several potential future directions for the research and development of 3-fluoro-N-(2-phenylethyl)benzenesulfonamide. These include further studies on its mechanism of action, as well as its potential use in the treatment of other diseases such as cancer. Additionally, there is potential for the development of new derivatives of this compound that may have even greater efficacy and fewer side effects.
Synthesemethoden
The synthesis of 3-fluoro-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes such as carbonic anhydrase, which makes it a potential candidate for the treatment of diseases such as glaucoma and epilepsy.
Eigenschaften
Produktname |
3-fluoro-N-(2-phenylethyl)benzenesulfonamide |
---|---|
Molekularformel |
C14H14FNO2S |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
3-fluoro-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c15-13-7-4-8-14(11-13)19(17,18)16-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2 |
InChI-Schlüssel |
PIWGWYNSWYJYMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.